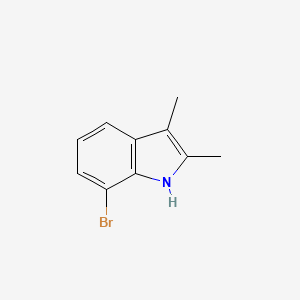

7-bromo-2,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPLJYFGWKNGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Elucidation of 7 Bromo 2,3 Dimethyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 7-bromo-2,3-dimethyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl groups and the indole (B1671886) nitrogen. Based on data from analogous compounds such as 2,3-dimethyl-1H-indole and 7-bromo-3-methyl-1H-indole, a predicted spectrum can be constructed rsc.org. The aromatic protons on the benzene ring (H-4, H-5, and H-6) would appear as a complex multiplet system. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The two methyl groups at the C-2 and C-3 positions will appear as sharp singlets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display ten distinct signals. The chemical shifts of the carbon atoms in the benzene portion of the indole ring are influenced by the attached bromine atom. The carbon atom directly bonded to the bromine (C-7) is expected to be shifted upfield due to the heavy atom effect. The quaternary carbons (C-2, C-3, C-3a, and C-7a) and the methyl carbons will also have characteristic chemical shifts. Data from related structures like 2,3-dimethyl-1H-indole and 7-bromo-3-methyl-1H-indole are invaluable for assigning these resonances rsc.org.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~ 8.1 (br s) | - |

| C-2 | - | ~ 135.0 |

| C-3 | - | ~ 107.0 |

| C-3a | - | ~ 129.5 |

| C-4 | ~ 7.5 (d) | ~ 124.0 |

| C-5 | ~ 7.0 (t) | ~ 122.0 |

| C-6 | ~ 7.3 (d) | ~ 120.0 |

| C-7 | - | ~ 104.5 |

| C-7a | - | ~ 135.0 |

| 2-CH₃ | ~ 2.4 (s) | ~ 11.5 |

Note: These are predicted values based on analogous compounds rsc.org. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular structure, advanced 2D NMR techniques are utilized. These experiments are crucial for elucidating the connectivity of atoms in complex molecules like indole derivatives researchgate.netnih.gov.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), helping to delineate their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for unambiguously assigning the carbon signals for all protonated carbons. For instance, it would directly link the proton signals of the methyl groups to their corresponding carbon signals and similarly for the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). HMBC is critical for identifying the connectivity of quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The protons of the 2-CH₃ group showing correlations to C-2 and C-3.

The protons of the 3-CH₃ group showing correlations to C-2, C-3, and C-3a.

The N-H proton showing correlations to C-2, C-3a, and C-7a.

The aromatic proton H-6 showing correlations to C-4, C-5, and C-7a.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀BrN), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

The molecular ion peak in the mass spectrum would be observed as a pair of peaks of nearly equal intensity, M⁺ and [M+2]⁺, which is the characteristic isotopic signature for a molecule containing one bromine atom. The calculated monoisotopic mass for C₁₀H₁₀⁷⁹BrN is 223.0048 and for C₁₀H₁₀⁸¹BrN is 225.0027.

The fragmentation pattern under electron impact (EI) ionization provides valuable structural information. The fragmentation of indole derivatives often follows characteristic pathways scirp.orgresearchgate.netscirp.org. For this compound, expected fragmentation could include:

Loss of a methyl radical (-CH₃): A primary fragmentation would likely be the loss of one of the methyl groups, leading to a stable ion.

Loss of HBr: Elimination of hydrogen bromide is another possible fragmentation pathway.

Indole Ring Fragmentation: The indole ring itself can undergo characteristic cleavage, often involving the loss of HCN, which results in a fragment ion at m/z = 89 for the core indole structure scirp.org.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Description |

|---|---|---|

| 223/225 | [C₁₀H₁₀BrN]⁺ | Molecular Ion |

| 208/210 | [C₉H₇BrN]⁺ | Loss of CH₃ |

| 144 | [C₁₀H₉N]⁺ | Loss of Br |

| 142 | [C₉H₈Br]⁺ | Loss of HCN from molecular ion |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, corresponding to π → π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ nih.gov.

The ¹Lₐ band is typically broad and structureless, appearing at a shorter wavelength with higher intensity.

The ¹Lₑ band appears at a longer wavelength, is generally less intense, and often displays vibrational fine structure.

For this compound, the positions and intensities of these bands are influenced by the substituents. The methyl groups are weak electron-donating groups, while the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. These substituent effects can cause shifts in the absorption maxima (λₘₐₓ) compared to the parent indole molecule core.ac.uk. The solvent polarity can also significantly affect the position of the ¹Lₐ band nih.gov.

Expected Electronic Transitions for this compound

| Transition | Approximate λₘₐₓ (nm) | Characteristics |

|---|---|---|

| ¹Lₐ | ~265-275 | Intense, broad band |

Note: These are estimated values. The actual spectrum would need to be determined experimentally.

Fluorescence Spectroscopy and Photophysical Characterization

Indole and many of its derivatives are fluorescent, meaning they emit light after absorbing it. Fluorescence spectroscopy is a sensitive technique used to study the excited state properties of molecules.

Two key parameters that characterize the fluorescence of a compound are the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F).

Fluorescence Quantum Yield (Φ_F): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield of indole derivatives is highly sensitive to the nature and position of substituents as well as the solvent environment core.ac.uknih.gov. Electron-withdrawing groups can sometimes quench fluorescence, leading to a lower quantum yield. Φ_F is typically measured relative to a well-characterized standard.

Fluorescence Lifetime (τ_F): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes for indole derivatives are typically in the nanosecond range nih.gov. Lifetime measurements are often performed using time-correlated single-photon counting (TCSPC) and can reveal complex decay kinetics, indicating different excited-state processes or molecular conformations nih.gov.

For this compound, the presence of the heavy bromine atom could potentially decrease the fluorescence quantum yield and shorten the lifetime through an enhanced intersystem crossing rate (heavy-atom effect), which promotes the non-radiative decay pathway to the triplet state. However, the specific photophysical properties would require experimental measurement.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment. For indole derivatives, this behavior is a powerful tool for understanding the electronic properties of the molecule, particularly the difference in dipole moment between its ground and excited states. nih.govresearchgate.net

The indole nucleus, with its nitrogen heteroatom, can engage in hydrogen bonding, which is often a dominant cause of solvatochromic shifts, especially at the nitrogen K-edge in X-ray absorption spectroscopy. acs.org Studies on various indole derivatives have shown that they experience a substantial increase in dipole moment upon excitation. nih.govresearchgate.net This change is key to their environmental sensitivity.

When this compound is dissolved in a series of solvents with increasing polarity, a positive solvatochromic (red) shift in the fluorescence emission spectrum is generally expected. This occurs because more polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for emission. The difference between the absorption and emission maxima, known as the Stokes shift, would also be expected to increase with solvent polarity.

The analysis would involve plotting the Stokes shift against a solvent polarity function, such as the Lippert-Mataga or Bakhshiev equations, to quantitatively determine the change in dipole moment upon excitation. This data provides critical insight into the intramolecular charge transfer (ICT) characteristics of the molecule.

Illustrative Data Table for Solvatochromic Analysis

This table demonstrates how experimental data for the solvatochromic behavior of this compound would be presented.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | Expected Value | Expected Value | Calculated Value |

| Toluene | 33.9 | Expected Value | Expected Value | Calculated Value |

| Dichloromethane | 40.7 | Expected Value | Expected Value | Calculated Value |

| Acetone | 42.2 | Expected Value | Expected Value | Calculated Value |

| Acetonitrile | 45.6 | Expected Value | Expected Value | Calculated Value |

| Methanol | 55.4 | Expected Value | Expected Value | Calculated Value |

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light efficiently upon aggregation in a poor solvent or in the solid state. nih.gov This is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. maine.edu

Indole derivatives have been incorporated into larger molecular structures, such as tetraphenylethylenes, to create luminogens with AIE features. nih.gov For a molecule like this compound, AIE activity would be investigated by measuring its photoluminescence in a good solvent (e.g., THF) and then adding a poor solvent (e.g., water) in increasing fractions. A significant enhancement in fluorescence intensity with increasing fractions of the poor solvent would indicate AIE behavior. This phenomenon is critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and probing molecular structure. These two techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. nih.gov

For this compound, the FT-IR and Raman spectra would reveal characteristic vibrational modes.

N-H Stretch : A characteristic peak for the indole N-H stretch is expected in the FT-IR spectrum, typically around 3400 cm⁻¹. mdpi.com

C-H Stretches : Aromatic C-H stretching vibrations from the benzene and pyrrole rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹. scialert.net

C=C Aromatic Stretches : Strong bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the fused aromatic ring system.

C-N Stretch : The C-N stretching vibrations of the indole ring typically appear in the 1300-1200 cm⁻¹ region.

C-Br Stretch : A low-frequency band corresponding to the C-Br stretch would be expected, typically in the 700-500 cm⁻¹ range.

Methyl Bends : Bending vibrations for the methyl groups would be visible around 1450 cm⁻¹ and 1375 cm⁻¹.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of each vibrational mode can be achieved, confirming the molecular structure. nih.gov

Illustrative Data Table for Vibrational Frequencies

This table shows representative vibrational modes and their expected frequency ranges for this compound.

| Vibrational Mode | Expected FT-IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| N-H Stretch | ~3400 (Broad) | Weak / Not Observed |

| Aromatic C-H Stretch | ~3100-3000 (Medium) | Strong |

| Aliphatic C-H Stretch | ~2980-2850 (Medium) | Strong |

| C=C Aromatic Ring Stretch | ~1600-1450 (Strong) | Strong |

| CH₃ Asymmetric/Symmetric Bend | ~1450, ~1375 (Medium) | Medium |

| C-N Stretch | ~1250 (Medium) | Medium |

| C-Br Stretch | ~650 (Strong) | Weak |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation from a suitable solvent. iucr.org

The analysis would provide a wealth of structural information:

Molecular Confirmation : Unambiguous confirmation of the chemical connectivity.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br) and angles, which can reveal electronic effects of the substituents.

Conformation and Planarity : Determination of the planarity of the indole ring system and the orientation of the methyl groups.

Crystal Packing : Insight into how the molecules arrange themselves in the crystal lattice, including the identification of intermolecular interactions like hydrogen bonds (N-H···Br or N-H···π), halogen bonds (C-Br···N), and π-π stacking. mdpi.comiucr.org

This information is crucial for understanding the relationship between molecular structure and the material's bulk properties, and for rationalizing the observations from other spectroscopic techniques like AIE, which is highly dependent on solid-state packing.

Advanced Theoretical and Computational Chemistry Studies on 7 Bromo 2,3 Dimethyl 1h Indole and Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to inspect the fundamental electronic and structural properties of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular geometries, electronic distributions, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and predict various properties. For instance, in studies of compounds structurally similar to 7-bromo-2,3-dimethyl-1H-indole, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For analogous compounds, DFT calculations have been employed to visualize the distribution of HOMO and LUMO orbitals and to calculate the energy gap. nih.gov In many indole derivatives, the HOMO is typically localized over the π-system of the indole ring, while the LUMO may be distributed over the entire molecule, including substituent groups. The presence of a bromine atom at the 7-position is expected to influence the energies of these frontier orbitals, thereby modulating the reactivity and spectral properties of this compound.

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Brominated Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data presented is illustrative and based on calculations for a similar brominated heterocyclic molecule, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as direct data for this compound was not available. nih.gov

Molecular Conformation and Energetics

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its stability and function. Theoretical studies on indole derivatives often involve potential energy surface scans to identify stable conformers. nih.gov For this compound, the rotation of the methyl groups at the 2- and 3-positions would be a key conformational feature.

Quantum chemical calculations can determine the relative energies of different conformers, identifying the most stable, lowest-energy structure. These calculations are crucial for understanding the preferred spatial orientation of the molecule, which in turn influences its intermolecular interactions and crystal packing.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of molecular properties, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular vibrations, conformational changes, and interactions with the surrounding environment.

In the context of indole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes in biological systems. nih.gov For this compound, MD simulations could be employed to study its dynamic behavior in different solvents or to understand its stability within a crystal lattice. Such simulations would provide valuable information on the flexibility of the molecule and the nature of its intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

A thorough understanding of a molecule's conformational landscape is essential for predicting its properties and reactivity. Potential energy surface (PES) mapping involves systematically changing key dihedral angles within a molecule and calculating the corresponding energy to identify all low-energy conformations and the energy barriers between them.

For this compound, a PES scan of the C2-C3 bond and the rotations of the two methyl groups would reveal the most stable rotational isomers (rotamers) and the energetic pathways for their interconversion. This information is critical for understanding the molecule's flexibility and how its shape might change in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the structural or property-based features of molecules, known as molecular descriptors, with their biological activities or material properties, respectively. nih.govsemanticscholar.org These models are instrumental in predicting the efficacy of novel compounds, thereby streamlining the drug discovery process. nih.gov For indole derivatives, including analogs of this compound, QSAR and QSPR models provide a mathematical framework to understand how chemical modifications influence their therapeutic potential or physical characteristics.

Development of Predictive Models for Biological Activity and Material Properties

The development of predictive models for indole derivatives involves constructing statistical models that link structural properties to a specific biological activity. nih.gov A common approach is the use of Multiple Linear Regressions (MLR) to create a QSAR model. nih.gov For instance, a 2D-QSAR study on indole derivatives as antibacterial agents utilized MLR to correlate theoretical chemical descriptors with antibacterial activity data. nih.gov The process involves calculating a set of molecular descriptors—representing hydrophobic, geometric, electronic, and topological characteristics—and then using statistical methods to build a linear equation. nih.gov

The robustness and predictive power of these models are evaluated using various statistical metrics. Key parameters include the coefficient of determination (R²), which measures how well the model fits the data, and the leave-one-out cross-validation coefficient (Q² or LOF), which assesses the model's predictive ability. nih.gov For a QSAR model developed to predict the antiproliferative activity of thiosemicarbazone-indole derivatives against prostate cancer cells, a genetic function algorithm-multilinear regression approach yielded a model with high statistical significance (R² = 0.9725, R²adj = 0.9646, and LOF = 0.0765). nih.gov Similarly, QSAR models for isatin (B1672199) and indole-based compounds as SARS CoV 3CLpro inhibitors have been developed using Monte Carlo optimization, with the best models selected based on high R² values for the validation set. nih.gov

These predictive models are crucial for screening virtual libraries of indole analogs, allowing researchers to prioritize the synthesis and testing of compounds with the highest predicted activity.

| Indole Analog Class | Predicted Activity | Modeling Method | Key Statistical Parameters | Source |

|---|---|---|---|---|

| Thiosemicarbazone-indoles | Antiproliferative (Prostate Cancer) | Genetic Function Algorithm-MLR | R² = 0.9725, R²adj = 0.9646, LOF = 0.0765 | nih.gov |

| Substituted indoles | Antibacterial (S. aureus, MRSA) | Multiple Linear Regressions (MLR) | Not specified | nih.gov |

| Isatin and indole derivatives | SARS CoV 3CLpro Inhibition | Monte Carlo optimization (CORAL software) | High R² for validation set | nih.gov |

| Indole and isatin derivatives | Aβ Anti-aggregation (Alzheimer's) | Atom-based 3D-QSAR | q² = 0.596 (training set), r²ext = 0.695 (test set) | mdpi.com |

Identification of Key Molecular Descriptors Influencing Efficacy

A critical outcome of QSAR and QSPR modeling is the identification of specific molecular descriptors that significantly influence the compound's activity or properties. These descriptors provide mechanistic insights into the structure-activity relationship. nih.gov

For the antiproliferative activity of thiosemicarbazone-indole compounds, four molecular descriptors were identified as highly dependent on their efficacy: SHBd, SsCH3, JGI2, and RDF60P. nih.gov The model indicated that an increase in the SsCH3 descriptor (an electrotopological state descriptor for methyl groups) would elevate bioactivity, while a decrease in SHBd (a descriptor for hydrogen bond donors), JGI2 (a topological charge index), and RDF60P (a radial distribution function descriptor) would increase the experimental activity. nih.gov

In a study of indole derivatives as antibacterial agents, different descriptors were found to be important for activity against different bacterial strains. High electronic energy and dipole moment were linked to effectiveness against S. aureus, while lower values of the shape index descriptor κ₂ were associated with activity against MRSA. nih.gov

These findings are invaluable for rational drug design, as they guide chemists in modifying the indole scaffold—for example, by adding or removing specific functional groups—to enhance the desired descriptors and, consequently, improve biological efficacy.

| Descriptor | Descriptor Class | Influence on Activity | Target Activity | Source |

|---|---|---|---|---|

| SsCH3 | Electrotopological State | Positive correlation | Antiproliferative | nih.gov |

| SHBd | Hydrogen Bonding | Negative correlation | Antiproliferative | nih.gov |

| JGI2 | Topological Charge Index | Negative correlation | Antiproliferative | nih.gov |

| Electronic Energy | Electronic | Positive correlation | Antibacterial (S. aureus) | nih.gov |

| Dipole Moment | Electronic | Positive correlation | Antibacterial (S. aureus) | nih.gov |

| κ₂ (Kappa shape index 2) | Topological/Shape | Negative correlation | Antibacterial (MRSA) | nih.gov |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to elucidate the binding mode of potential drug candidates and to understand the molecular basis of their activity. nih.govdanaher.com For analogs of this compound, docking studies provide critical insights into their interactions with various biological targets, such as enzymes involved in cancer or infectious diseases. nih.govd-nb.info

Docking simulations of 5-bromoindole-2-carboxylic acid hydrazone derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase domain revealed specific binding interactions. d-nb.info The most potent compound in the series was found to form a hydrogen bond with the side chain of Asp1046 and pi-alkyl interactions with residues like Val848, Leu1035, and Ala866 within the kinase active site. d-nb.info These interactions help to stabilize the ligand-protein complex, leading to inhibition of the enzyme's activity.

Similarly, docking studies of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles identified them as potential inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov In another study, indole derivatives designed as antibacterial agents were docked against penicillin-binding proteins, with the results showing favorable binding scores for the most active compounds. nih.gov The analysis of these docked poses reveals crucial information about hydrogen bonds, hydrophobic interactions, and π-π stacking that govern the ligand's affinity for its target. mdpi.com This information is essential for structure-based drug design, where the goal is to optimize these interactions to create more potent and selective inhibitors.

| Indole Analog Class | Protein Target | Key Interacting Residues | Binding Interactions Noted | Source |

|---|---|---|---|---|

| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Asp1046, Val848, Leu1035, Ala866 | Hydrogen bonds, Pi-alkyl interactions | d-nb.info |

| Indole-based Schiff bases | α-Glucosidase | Asp327, Asp542, Phe649 | Hydrogen bonds, π–π interactions | mdpi.com |

| Indole-2-carboxamides | EGFR Tyrosine Kinase | Not specified | Binding interactions investigated | nih.gov |

| Substituted indoles | Penicillin Binding Proteins | Not specified | Favorable binding scores | nih.gov |

| Donepezil-based indole hybrids | Acetylcholinesterase (AChE) | Not specified | Specific interactions with key residues | mdpi.com |

In Silico Approaches for De Novo Design and Lead Optimization of Indole Derivatives

In silico approaches are fundamental to modern drug discovery, enabling the rational design of new molecules (de novo design) and the refinement of existing compounds (lead optimization) to improve their therapeutic profiles. danaher.compatsnap.com These computational methods accelerate the discovery process by predicting the properties of hypothetical molecules, thus reducing the time and cost associated with synthesizing and testing large numbers of compounds. patsnap.com For indole derivatives, these techniques are used to design novel scaffolds and to systematically modify existing ones to enhance efficacy, selectivity, and pharmacokinetic properties. indexcopernicus.comespublisher.com

Lead optimization is an iterative cycle of designing, synthesizing, and testing compounds to improve characteristics such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com Computational tools play a pivotal role in this process. patsnap.com For example, Structure-Activity Relationship (SAR) analysis, informed by QSAR and molecular docking studies, helps identify which parts of the indole scaffold are responsible for its biological activity. patsnap.com Medicinal chemistry techniques like bioisosteric replacement (substituting a functional group with a chemically similar one) and scaffold hopping (changing the core structure while retaining key functionalities) are often guided by computational predictions to enhance desirable properties. patsnap.com

The in silico design and profiling of novel indole-based compounds often involve a suite of computational tools. indexcopernicus.com Pharmacokinetic and drug-likeness properties can be predicted using tools like SwissADME, which helps identify candidates with favorable profiles, such as high oral bioavailability and good gastrointestinal absorption, early in the discovery pipeline. nih.govindexcopernicus.com By integrating data from QSAR, molecular docking, and ADMET predictions, researchers can design and optimize indole derivatives, like analogs of this compound, into promising drug candidates with enhanced pharmacological profiles and minimal predicted toxicity risks. indexcopernicus.comespublisher.com

Reactivity and Derivatization Pathways of 7 Bromo 2,3 Dimethyl 1h Indole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Substituent

The carbon-bromine bond at the C7 position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org For 7-bromo-2,3-dimethyl-1H-indole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C7 position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |

This table presents a selection of commonly employed conditions for the Suzuki-Miyaura coupling of bromoindoles. The optimal conditions can vary depending on the specific substrates and desired product.

Research has shown that a variety of palladium catalysts and ligands can be effective for the Suzuki-Miyaura coupling of bromoindoles. nih.gov For instance, the use of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) with a base like cesium carbonate in a mixed solvent system has been successful. nih.gov Similarly, catalyst systems involving palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands such as XPhos or SPhos are also commonly employed. nih.gov The choice of base, such as potassium phosphate (K₃PO₄), and solvent is crucial for the reaction's success. nih.govmdpi.com

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgjk-sci.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org In the case of this compound, the Sonogashira coupling provides a direct route to 7-alkynyl-2,3-dimethyl-1H-indoles.

The reaction is versatile and tolerates a wide range of functional groups on both the alkyne and the indole (B1671886) core. jk-sci.com While traditional Sonogashira couplings often require a copper co-catalyst, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govacs.org

Table 2: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base |

|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N |

| Pd(PPh₃)₄ | CuI | Diisopropylamine |

This table outlines common catalytic systems for the Sonogashira coupling. The selection of catalyst, co-catalyst (if any), and base is critical for achieving high yields and minimizing side reactions.

The most commonly used catalytic systems include dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) or Pd(PPh₃)₄ in combination with copper(I) iodide (CuI) and an amine base such as triethylamine or diisopropylamine. jk-sci.comlibretexts.org Copper-free conditions often utilize a palladium catalyst with a suitable base like tetrabutylammonium fluoride (TBAF). acs.org

The Negishi and Stille coupling reactions offer alternative strategies for C-C bond formation at the C7 position of the indole ring.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org The catalytic cycle, similar to other cross-coupling reactions, consists of oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Stille coupling utilizes an organotin reagent (stannane) and is also catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability of the organotin reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

A comparative study on the synthesis of the indole alkaloid hippadine highlighted the utility of these reactions. While the Kumada and Negishi couplings were unsuccessful in a particular synthetic route, the Stille and Suzuki reactions provided the desired product, albeit in low to moderate yields. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines and has been applied to various heterocyclic systems. beilstein-journals.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of amino groups at the C7 position.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org Bidentate ligands like Xantphos have been shown to be effective in the amination of bromo-azaindoles. beilstein-journals.orgnih.gov

Similarly, palladium-catalyzed C-O coupling reactions can be used to form carbon-oxygen bonds, allowing for the synthesis of 7-aryloxy or 7-alkoxy-2,3-dimethyl-1H-indoles. These reactions often utilize similar catalytic systems to the Buchwald-Hartwig amination. beilstein-journals.org

Table 3: Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

| Pd(OAc)₂ | XPhos | t-BuONa | Toluene |

This table summarizes representative conditions for the Buchwald-Hartwig amination. The optimal conditions are highly dependent on the specific amine and aryl halide substrates.

The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the arylamine product. wikipedia.org

Hydrodebromination is the process of replacing a bromine atom with a hydrogen atom. This can be a useful transformation for removing a directing group or for the synthesis of the parent 2,3-dimethyl-1H-indole from its 7-bromo derivative.

Catalytic hydrodebromination is a common method, often employing a palladium catalyst and a hydrogen source. A procedure for the regioselective hydrodebromination of dibromoindoles utilizes palladium acetate (Pd(OAc)₂) as the catalyst, rac-BINAP as the ligand, and sodium borohydride (NaBH₄) as the hydride source in the presence of tetramethylethylenediamine (TMEDA). amazonaws.com

Functionalization at Other Positions of the Indole Ring System

While the C7-bromo substituent is a key handle for derivatization, other positions on the indole ring also exhibit reactivity. The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. researchgate.net

The most reactive position for electrophilic attack on the indole ring is typically the C3 position. researchgate.net However, since this position is substituted in this compound, electrophilic substitution would be directed to other positions on the benzene portion of the ring, influenced by the existing substituents. The NH group of the indole can also be functionalized, for example, through N-alkylation or N-acylation under basic conditions. researchgate.net The reactivity of the C4, C5, and C6 positions towards electrophiles would be influenced by the combined electronic effects of the fused pyrrole ring and the bromine atom at C7.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, with a strong preference for substitution at the C3 position due to the high electron density of the pyrrole ring, which makes it significantly more nucleophilic than benzene. This inherent reactivity allows for the introduction of a wide array of functional groups onto the indole core.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate. A subsequent deprotonation step restores the aromaticity of the ring. For indoles, the attack at the C3 position is favored as it leads to a more stable carbocation intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.

In the context of this compound, the presence of the electron-donating methyl groups at the C2 and C3 positions further activates the indole ring towards electrophilic attack. However, since the C3 position is already substituted, electrophilic attack is directed to other positions. The bromine atom at the C7 position is a deactivating group and an ortho-, para-director. Given the substitution pattern, electrophilic attack would be anticipated at the C4 or C6 positions of the benzene ring.

An example of electrophilic substitution on a similar indole system is the cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole. In this reaction, the nitrile group is introduced at the C3 position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent and boron trifluoride diethyl etherate as a Lewis acid catalyst. researchgate.net This demonstrates the high reactivity of the C3 position in indoles towards electrophiles.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Cyanation | NCTS, BF3·OEt2, 1,2-dichloroethane, 100 °C, 24 h | 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | 41% | researchgate.net |

N-Functionalization and Protecting Group Chemistry

The nitrogen atom of the indole ring in this compound is a site for various functionalization reactions, including alkylation, acylation, and arylation. These modifications can significantly alter the electronic and steric properties of the indole, influencing its biological activity and subsequent reactivity. Furthermore, the N-H group often requires protection during multi-step syntheses to prevent unwanted side reactions.

N-Alkylation: The N-alkylation of indoles is typically achieved by deprotonation of the N-H bond with a base, followed by reaction with an alkyl halide. rsc.org Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of base and solvent can influence the regioselectivity between N- and C-alkylation.

N-Acylation: N-acylation of indoles introduces an acyl group onto the nitrogen atom, which can serve as both a functional handle and a protecting group. This transformation is often carried out using acyl chlorides or anhydrides in the presence of a base. More recently, milder and more chemoselective methods have been developed, such as the use of thioesters as a stable acyl source. nih.gov This method demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. nih.gov

N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov Palladium-catalyzed N-arylation has been shown to be effective for a range of indoles and aryl halides, utilizing bulky, electron-rich phosphine ligands. organic-chemistry.org Copper-catalyzed N-arylation provides a complementary and often more economical approach. acs.org

Protecting Groups: The indole N-H is often protected to prevent its participation in reactions targeting other parts of the molecule. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Phenylsulfonyl (PhSO2) and tosyl (Ts) groups are robust protecting groups that can be introduced using the corresponding sulfonyl chlorides. Cleavage often requires harsh conditions, though methods for milder removal have been developed.

Carbamates: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (Boc2O). It is labile to acidic conditions. The allyloxycarbonyl (Aloc) group is another useful carbamate protecting group that can be removed under orthogonal conditions using palladium catalysis. nih.gov

Alkyl and Silyl groups: Benzyl (Bn) groups can be introduced via benzylation and are typically removed by hydrogenolysis. Silyl groups like triisopropylsilyl (TIPS) and [2-(trimethylsilyl)ethoxy]methyl (SEM) are also employed, offering different cleavage conditions. acs.org The pivaloyl group has been noted for its ability to protect both the N-1 and C-2 positions of the indole due to steric hindrance, though its removal can be challenging. mdpi.org

| Protecting Group | Introduction Reagent | Cleavage Conditions |

| Phenylsulfonyl (PhSO2) | Phenylsulfonyl chloride, base | Strong base (e.g., LDA) |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Acid (e.g., TFA) |

| Allyloxycarbonyl (Aloc) | Allyl chloroformate, base | Pd(0) catalyst |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, base | Fluoride source (e.g., TBAF) or acid |

Directed C-H Functionalization at Remote Sites

While the C3 position is the most reactive site for electrophilic substitution in indoles, recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds at other positions of the indole nucleus. This is often achieved by installing a directing group on the indole nitrogen, which coordinates to a transition metal catalyst and brings it into proximity of a specific C-H bond, facilitating its activation.

For this compound, this strategy could allow for the selective functionalization of the C4, C5, and C6 positions of the benzene ring. Directing groups such as pivaloyl, acyl, or 2-pyrimidyl on the indole nitrogen can direct palladium-catalyzed C-H activation. For instance, a directing group at the nitrogen can enable C4-arylation.

A plausible mechanism for palladium-catalyzed C4-arylation involves the coordination of the palladium catalyst to the directing group, followed by C-H activation at the C4 position to form a palladacycle. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the C4-arylated indole and regenerates the active catalyst.

While specific examples for this compound are not detailed in the provided search results, the general principles of directed C-H functionalization are applicable. The steric and electronic properties of the bromo and methyl substituents would likely influence the efficiency and regioselectivity of these reactions.

Alkylation and Acylation Reactions

Beyond N-functionalization, the carbon framework of this compound can undergo alkylation and acylation reactions. Given that the C2 and C3 positions are substituted in this specific molecule, these reactions would target other positions, or derivatization would occur after modification of the initial scaffold.

Alkylation: Direct C-alkylation of the indole nucleus can be challenging due to the competing N-alkylation. However, under certain conditions, regioselective C-alkylation can be achieved. For instance, palladium-catalyzed 2-alkylation of indoles with α-bromo esters has been developed. While this compound already has a methyl group at the C2 position, this methodology highlights the potential for functionalizing this position in related indole systems.

Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. For indoles, acylation typically occurs at the C3 position. In the case of this compound, where C3 is blocked, acylation could potentially be directed to the benzene ring, likely at the C4 or C6 positions, influenced by the directing effects of the existing substituents. The synthesis of 2-, 3-, and 5-alkyl-1-(phenylsulfonyl)indoles has been described involving a Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net This two-step process provides a route to alkyl-substituted indoles.

Cyclization and Annulation Reactions Involving this compound Derivatives

Derivatives of this compound can serve as valuable building blocks in the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. The bromine atom at the C7 position is a key functional handle for such transformations, often participating in palladium-catalyzed cross-coupling reactions that initiate a cyclization cascade.

Palladium-catalyzed annulation of internal alkynes with 2-iodoanilines is a powerful method for the synthesis of 2,3-disubstituted indoles. nih.gov A similar strategy could be envisioned for derivatives of this compound. For example, if the C7-bromo and N-H groups were to participate in a cyclization with a suitable partner, it could lead to the formation of a new ring fused to the a-face of the indole.

The general mechanism for such a palladium-catalyzed annulation would likely involve:

Oxidative addition of the C-Br bond to a Pd(0) catalyst.

Coordination and insertion of an alkyne or other unsaturated partner into the Ar-Pd bond.

Intramolecular cyclization involving the N-H bond.

Reductive elimination to afford the annulated product and regenerate the Pd(0) catalyst.

These types of reactions are instrumental in building molecular complexity and accessing novel polycyclic indole alkaloids and related structures with potential biological activity.

Mechanistic Investigations of Biological Activities of this compound Derivatives (In Vitro Studies)

Following a comprehensive review of available scientific literature, no specific in vitro studies detailing the mechanistic investigations of biological activities for "this compound" and its derivatives were found for the enzyme targets outlined below.

The field of medicinal chemistry often explores a wide range of indole derivatives for their potential biological activities. However, research is highly specific to the particular molecular structure and substitutions on the indole ring. While general indole compounds have been investigated as inhibitors for various enzymes, public domain research detailing the specific inhibitory mechanisms of this compound derivatives against Acetylcholinesterase, Tyrosinase, Alpha-Amylase, Alpha-Glucosidase, Metallo-β-Lactamase, Cyclooxygenase-2 (COX-2), and Histone Lysine Methyl Transferase (HKMT) is not available at this time.

Scientific inquiry into the structure-activity relationships of enzyme inhibitors is a progressive field. The inhibitory profile and mechanism of action are unique to each chemical entity and cannot be extrapolated from the general class of indole compounds. Therefore, without specific experimental data and mechanistic studies on this compound derivatives, it is not possible to provide scientifically accurate information for the requested sections.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the potential enzyme-inhibiting properties and mechanisms of action for this specific chemical compound and its derivatives.

Mechanistic Investigations of Biological Activities of 7 Bromo 2,3 Dimethyl 1h Indole Derivatives in Vitro Studies

Antimicrobial Activity Mechanisms

Antibacterial Action

While no data exists for 7-bromo-2,3-dimethyl-1H-indole, various other bromo-indole derivatives have demonstrated antibacterial properties. For instance, certain 5-bromo-substituted indole-3-carboxamido-polyamine conjugates have been noted for their broad-spectrum activity. The proposed mechanism for some of these derivatives involves the disruption of the bacterial membrane. This is supported by observations of membrane perturbation in both Gram-positive (e.g., Staphylococcus aureus and methicillin-resistant S. aureus - MRSA) and Gram-negative bacteria (e.g., the outer membrane of Pseudomonas aeruginosa). This membrane disruption is thought to be a key factor in both their intrinsic antimicrobial effects and their ability to potentiate the action of conventional antibiotics. nih.gov

Similarly, a series of 5-bromoindole-3-aldehyde hydrazones has been evaluated for in vitro antimicrobial activity against a panel of bacteria including Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. These compounds exhibited a broad spectrum of activity, suggesting that the bromo-indole scaffold can be a promising starting point for the development of new antibacterial agents. researchgate.net Other studies have identified that 6-bromoindole derivatives can also exhibit significant antibacterial activity. nih.gov

The antibacterial activity of indole (B1671886) derivatives can be influenced by the position of the halogen substituent. For example, in a study of halogenated indoles against Vibrio parahaemolyticus, 4-bromoindole and 5-bromoindole showed potent antibacterial activity. nih.gov

Detailed research on bis-indole derivatives has shown that they can inhibit bacterial transcription initiation complex formation, a novel mechanism of antibacterial activity. These compounds were found to be active against the interaction between bacterial RNA polymerase and σ⁷⁰/σᴬ, and they inhibited the growth of both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Class | Organism(s) | Observed Mechanism/Activity |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | S. aureus, MRSA, A. baumannii | Disruption of the bacterial membrane nih.gov |

| 5-Bromoindole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis | Broad-spectrum antimicrobial activity researchgate.net |

| Halogenated indoles (4- and 5-bromoindole) | V. parahaemolyticus | Potent antibacterial activity nih.gov |

| Bis-indole derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial transcription initiation complex formation nih.gov |

Antifungal Action

The antifungal properties of bromo-indole derivatives have been explored in several studies, although specific data for this compound is unavailable. Research on 3-indolyl-3-hydroxy oxindole derivatives has indicated that the presence of a halogen, such as bromine, on the indole ring is crucial for significant antifungal activity. These compounds have been tested against various plant pathogenic fungi, with some halogen-substituted derivatives showing superior efficacy. nih.gov

Furthermore, 5-bromo-substituted indole analogues have demonstrated notable activity against pathogenic fungi like Cryptococcus neoformans. nih.gov The mechanism of action for these compounds is not always fully elucidated but is often linked to membrane disruption, similar to their antibacterial counterparts. A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones and hydrazides also showed a broad spectrum of antimicrobial activity, which included activity against Candida albicans. researchgate.net

Other studies have highlighted the broad-spectrum antifungal activities of various indole derivatives against several phytopathogenic fungi, with some compounds exhibiting more potent effects than commercially available fungicides. researchgate.net

| Compound Class | Organism(s) | Observed Mechanism/Activity |

| Halogenated 3-indolyl-3-hydroxy oxindoles | Plant pathogenic fungi | Superior antifungal activity with halogen substitution nih.gov |

| 5-Bromo-substituted indole analogues | Cryptococcus neoformans | Antifungal activity, likely via membrane disruption nih.gov |

| 5-Bromoindole-3-aldehyde hydrazones/hydrazides | Candida albicans | Broad-spectrum antifungal activity researchgate.net |

| Various indole derivatives | Phytopathogenic fungi | Potent, broad-spectrum antifungal activity researchgate.net |

Antiviral Action (e.g., SARS-CoV-2, HIV, HSV)

There are no specific antiviral studies on this compound. However, the broader class of indole derivatives has been a significant area of research in antiviral drug discovery. nih.gov

In the context of HIV, certain indole-based compounds have been developed as fusion inhibitors that target the gp41 protein, which is crucial for the virus's entry into host cells. Structure-activity relationship (SAR) studies of bis-indole compounds have led to the identification of derivatives with submicromolar activity against HIV fusion. nih.gov

While not containing a dimethyl substitution, it is noteworthy that some indole derivatives have been investigated for their activity against SARS-CoV-2. The indole scaffold is considered a "privileged scaffold" in drug development, capable of serving as a ligand for a variety of receptors, which has prompted research into its potential as an antiviral agent against various viruses, including coronaviruses. nih.gov

The general antiviral potential of indole derivatives is linked to their ability to interact with various viral and host cell targets, inhibiting processes such as viral entry, replication, and assembly. nih.govnih.gov

Antimalarial Action

No antimalarial studies have been conducted on this compound. However, the indole nucleus is a recognized scaffold in the development of antimalarial agents, with some derivatives showing activity against drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com

The mechanisms of action for antimalarial indole derivatives are diverse. One of the key targets is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Some indole derivatives can bind to heme, preventing this polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov

Another novel mechanism of action for some indole-based antimalarials is the inhibition of the P. falciparum ATP4 (PfATP4) protein, a sodium-ion pump that is essential for maintaining sodium and osmotic homeostasis in the parasite. Inhibition of PfATP4 leads to a disruption of this balance, resulting in parasite death. nih.gov

Furthermore, some indole derivatives have been found to interrupt the intraerythrocytic developmental cycle of the parasite, primarily at the trophozoite stage. malariaworld.org The presence and position of substituents on the indole ring, such as methoxy groups, have been shown to significantly influence the antimalarial activity. malariaworld.org

Elucidation of Molecular Targets and Pathways

Protein Binding Affinity and Selectivity

Specific protein binding data for this compound is not available. However, the study of protein binding is fundamental to understanding the mechanism of action of any bioactive small molecule. For indole derivatives in general, their diverse biological activities stem from their ability to bind to a wide array of protein targets with varying affinity and selectivity.

For example, in the context of antibacterial action, bis-indole derivatives have been shown to bind to bacterial RNA polymerase, thereby inhibiting the transcription initiation complex. nih.gov In the case of antiviral activity against HIV, indole-based fusion inhibitors are designed to bind to the hydrophobic pocket of the gp41 protein. nih.gov

The indole scaffold is also a common feature in molecules that bind to serotonin receptors. For instance, a metabolite of the synthetic cannabinoid PB-22, which has a 1-pentyl-indole-3-carboxylic acid structure, acts as a partial agonist at the 5-HT2A receptor. wikipedia.org

Methods to identify the protein targets of small molecules like indole derivatives often involve techniques such as quantitative proteomics combined with affinity enrichment. These methods allow for an unbiased and comprehensive identification of the proteins that bind to a particular small-molecule probe or drug, providing crucial insights into its mechanism of action. broadinstitute.org

Modulation of Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immune response, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases. Some indole derivatives have been shown to influence NF-κB activity. For instance, studies on related brominated indole compounds, such as 6-bromoindole and 6-bromoisatin, have demonstrated their ability to inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells. nih.govnih.govchemicalbook.com This inhibition is significant as it prevents NF-κB from activating the transcription of pro-inflammatory genes.

Specifically, one study found that 6-bromoindole and 6-bromoisatin at a concentration of 40 µg/mL resulted in a 60.7% and 63.7% reduction in NF-κB translocation, respectively. nih.govnih.govchemicalbook.com While these findings are for structurally related compounds and not this compound itself, they provide a rationale for investigating the potential of this specific derivative to modulate the NF-κB pathway. The presence and position of the bromine atom, along with the methyl groups on the indole ring, may influence the compound's activity. Further research is necessary to determine if this compound exhibits similar or distinct effects on NF-κB signaling.

| Compound | Concentration (µg/mL) | Inhibition of NF-κB Translocation (%) |

|---|---|---|

| 6-bromoindole | 40 | 60.7 |

| 6-bromoisatin | 40 | 63.7 |

Interaction with Specific Receptors and Enzymes

The biological effects of small molecules are often mediated through their interaction with specific protein targets, including receptors and enzymes. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. jetir.org For example, various indole derivatives have been investigated as inhibitors of enzymes such as kinases and as ligands for various receptors.

In the context of brominated indoles, research has explored their inhibitory effects on enzymes involved in inflammatory processes. For example, extracts containing brominated indoles have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.govchemicalbook.com This suggests a potential interaction with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). One study reported that the position of the bromine atom on the indole ring can significantly affect the inhibitory activity, with a 5-bromo substitution on an isatin (B1672199) ring showing greater activity than 6-bromo or 7-bromo substitutions in inhibiting NO, TNFα, and PGE2. nih.govnih.govchemicalbook.com

While direct evidence of this compound interacting with specific receptors or enzymes is not yet available, the existing data on related compounds provides a foundation for future mechanistic studies. The unique substitution pattern of this compound may confer selectivity and potency for particular biological targets. Future in vitro binding assays and enzyme inhibition studies are crucial to elucidate the specific molecular interactions of this compound and to understand its full pharmacological potential.

| Compound | Inhibition Target | Relative Activity |

|---|---|---|

| 5-bromoisatin | NO, TNFα, PGE2 | Higher |

| 6-bromoisatin | NO, TNFα, PGE2 | Moderate |

| 7-bromoisatin | NO, TNFα, PGE2 | Lower |

Research Findings on "this compound" in Advanced Materials and Chemical Sensing Remain Undocumented in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly available research, no specific studies, data, or detailed findings could be located regarding the application of the chemical compound This compound in the fields of advanced materials science and chemical sensing technologies.

Fluorescent Probes and Chemosensors: Design for analyte detection (pH, metal ions, anions), mechanisms of fluorescent response such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), and its use in in vitro biological imaging.

Organic Electronic and Optoelectronic Materials: Utilization in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) cells, and Organic Field-Effect Transistors (OFETs).

While extensive literature exists on the applications of various indole derivatives and other heterocyclic compounds in these advanced fields, the specific compound This compound is not featured in the context of these applications in the available scientific literature. Consequently, the generation of a detailed, data-driven article adhering to the requested structure is not possible at this time. The absence of information prevents a discussion of research findings, the creation of data tables related to its performance, or an analysis of its specific mechanisms in these technologies.

Applications in Advanced Materials Science and Chemical Sensing Technologies

Organic Electronic and Optoelectronic Materials

Charge Transport Properties and Electronic Band Structures

There is a lack of specific research data on the charge transport properties and electronic band structure of 7-bromo-2,3-dimethyl-1H-indole. The electronic characteristics of indole (B1671886) and its derivatives are known to be influenced by the nature and position of substituents on the indole ring. chemrxiv.orgrsc.org Theoretical studies, such as those employing density functional theory (DFT), have been used to predict the electronic structure and oxidation potentials of various substituted indoles. rsc.org These computational methods can provide insights into how the bromine atom at the 7-position and the methyl groups at the 2- and 3-positions might modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining charge transport capabilities. However, specific experimental data from techniques such as photoelectron spectroscopy or theoretical calculations for this compound are not present in the surveyed literature.

Development of π-Conjugated Systems and Covalent Organic Frameworks (COFs)

The incorporation of this compound into π-conjugated systems or as a building block for Covalent Organic Frameworks (COFs) has not been specifically reported. Indole-based structures are recognized for their potential in creating functional organic materials due to their electron-rich nature. rsc.org The development of COFs, which are crystalline porous polymers formed from organic building blocks linked by covalent bonds, is a growing field in materials science. mdpi.com The suitability of a molecule as a COF precursor often depends on its geometry and the presence of reactive sites for polymerization. While functionalized indoles could theoretically be explored for such applications, there is no available research detailing the use of this compound in the synthesis or design of π-conjugated polymers or COFs.

Photochemical Applications and Photophysical Performance

Detailed studies on the photochemical applications and photophysical performance of this compound are not found in the current body of scientific literature. The fluorescence properties of substituted indoles are a subject of significant interest, with research indicating that substituents can greatly affect absorption and emission spectra, as well as fluorescence quantum yields. nih.govnih.govnih.gov For instance, the position and electronic nature of a substituent on the indole ring can alter the energy of the excited states and influence non-radiative decay pathways. nih.govspiedigitallibrary.org The presence of a heavy atom like bromine can also influence photophysical properties, potentially promoting intersystem crossing from singlet to triplet excited states. researchgate.netresearchgate.net However, without specific experimental data, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes for this compound, its photophysical performance and potential for photochemical applications remain uncharacterized. Computational studies on other indole derivatives have explored the impact of substitution on their photophysical properties, but such analyses for this compound have not been published. chemrxiv.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The bromine atom at the C7 position of 7-bromo-2,3-dimethyl-1H-indole serves as a versatile handle for a variety of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on expanding the repertoire of these reactions to introduce diverse functionalities at this traditionally less reactive position of the indole (B1671886) core.

Transition-metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, palladium-catalyzed couplings such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions represent promising avenues for derivatization. nih.govresearchgate.netlibretexts.org The Suzuki-Miyaura coupling, for instance, would enable the introduction of various aryl and heteroaryl groups at the C7 position, creating a library of novel compounds for biological screening. nih.govrsc.org The development of mild, aqueous conditions for such cross-coupling reactions would enhance the sustainability and functional group tolerance of these synthetic routes. rsc.org

Furthermore, directing group strategies, which have been successfully employed for the C7 functionalization of other indole scaffolds, could be adapted for the 2,3-dimethylated system. rsc.orgresearchgate.netresearchgate.netnih.gov While the existing methyl groups at C2 and C3 may present steric challenges, the development of new catalyst systems and directing groups could overcome these hurdles. Rhodium-catalyzed C-H activation, for example, has shown success in the C7-functionalization of N-pivaloylindoles and could be explored for this compound. nih.govrsc.org

The exploration of multi-component reactions (MCRs) involving this compound could also lead to the rapid generation of complex and diverse molecular architectures. nih.govrsc.orgnih.gov MCRs offer advantages in terms of atom economy and synthetic efficiency. nih.govnih.gov

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Reagent | Product Type | Potential Application |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | 7-Aryl/heteroaryl-2,3-dimethyl-1H-indole | Medicinal chemistry, organic electronics |

| Sonogashira | Terminal alkyne | 7-Alkynyl-2,3-dimethyl-1H-indole | Material science, chemical biology |

| Heck | Alkene | 7-Alkenyl-2,3-dimethyl-1H-indole | Polymer chemistry, drug discovery |

| Buchwald-Hartwig | Amine/amide | 7-Amino/amido-2,3-dimethyl-1H-indole | Agrochemicals, pharmaceuticals |

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid screening of virtual libraries and the prediction of biological activities. bonviewpress.comfrancis-press.comfrancis-press.comgithub.io For this compound, these computational tools can be leveraged to design novel derivatives with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this area. nih.govmdpi.comnih.govnih.goveurjchem.commdpi.com By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that correlate with a desired biological activity. nih.govmdpi.comnih.goveurjchem.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.goveurjchem.com For instance, 3D-QSAR studies on other indole derivatives have successfully identified pharmacophoric features and the influence of electronic and hydrophobic effects on activity. nih.govnih.gov

Machine learning algorithms, such as random forests and neural networks, can be trained on existing data for indole compounds to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles. francis-press.comfrancis-press.com These models can help in the in silico screening of virtual libraries of this compound derivatives, identifying promising candidates for further investigation. bonviewpress.com ML models have been successfully used to predict the outcomes of C-H activation reactions on indoles, which could guide the development of synthetic strategies for this specific compound. francis-press.comfrancis-press.com

Exploration of New Mechanistic Insights in Biological Systems

While the biological activities of many indole derivatives have been extensively studied, the specific mechanisms of action of this compound remain largely unknown. Future research should focus on elucidating how this compound and its derivatives interact with biological targets at a molecular level.

The presence of the bromine atom can significantly influence the compound's biological activity. Halogenation is known to enhance the potency of some bioactive molecules. researchgate.net Studies on other bromoindoles have revealed a range of biological effects, including antioxidative properties. nih.gov Investigating the potential of this compound as an antioxidant would be a valuable starting point.

Identifying the specific protein targets of this compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify binding partners. Once potential targets are identified, further studies, including enzymatic assays and structural biology techniques like X-ray crystallography, can be used to characterize the binding interactions in detail. Many indole derivatives are known to target kinases, making this a promising family of proteins to investigate. nih.govnih.gov

Advanced Material Applications of Halogenated Indoles in Nanotechnology

Halogenated organic compounds are increasingly being explored for their applications in materials science and nanotechnology due to their unique electronic and self-assembly properties. researchgate.net The this compound scaffold could serve as a building block for novel organic electronic materials. researchgate.netacs.orgwikipedia.orgsigmaaldrich.com

The introduction of a bromine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole core, which is a critical factor in the design of organic semiconductors. researchgate.net By strategically derivatizing the this compound scaffold, for example, through polymerization or by incorporating it into larger conjugated systems, it may be possible to create materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). wikipedia.orgnih.gov The effects of halogenation on the performance of organic solar cells have been demonstrated with other classes of organic molecules. acs.org

Furthermore, the self-assembly properties of halogenated indoles could be exploited in the development of nanostructured materials. The bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the formation of ordered supramolecular architectures. These organized assemblies could find applications in sensing, catalysis, and drug delivery.

Multidisciplinary Approaches for Enhanced Compound Utility

To fully realize the potential of this compound, a multidisciplinary approach that integrates expertise from synthetic chemistry, computational chemistry, biology, and materials science is essential.

Collaborations between synthetic chemists and computational chemists will be crucial for the rational design and synthesis of novel derivatives with optimized properties. Biologists can then evaluate the biological activities of these compounds and elucidate their mechanisms of action. Insights from these biological studies can, in turn, inform the design of the next generation of molecules.